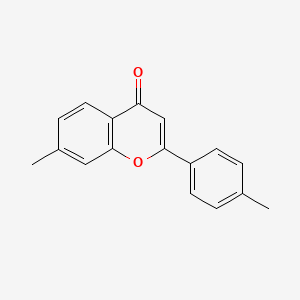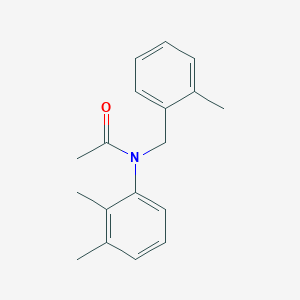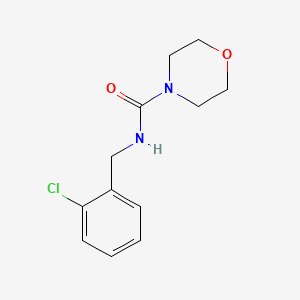![molecular formula C16H16FN3O2S B5884443 1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea](/img/structure/B5884443.png)
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
準備方法
The synthesis of 1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea typically involves the reaction of 4-ethoxyaniline with 4-fluorobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Synthetic Route:
- Dissolve 4-ethoxyaniline in dichloromethane.
- Add 4-fluorobenzoyl isothiocyanate dropwise to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Purify the product by recrystallization or column chromatography.
Industrial Production: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea undergoes various chemical reactions, including:
Oxidation:
- Oxidation of the thiourea moiety can lead to the formation of sulfonyl derivatives.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction:
- Reduction of the carbonyl group in the fluorobenzoyl moiety can yield alcohol derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
Substitution:
- Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluorobenzoyl groups.
- Common reagents: Halides, nucleophiles such as amines or thiols.
Major Products:
- Sulfonyl derivatives, alcohol derivatives, substituted thioureas.
科学的研究の応用
1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea has several applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in cancer research.
- Evaluated for its anti-inflammatory and analgesic effects.
Industry:
- Utilized in the development of new materials with specific properties.
- Applied in the formulation of agrochemicals.
作用機序
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The fluorob
特性
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-fluorobenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c1-2-22-14-9-7-13(8-10-14)18-16(23)20-19-15(21)11-3-5-12(17)6-4-11/h3-10H,2H2,1H3,(H,19,21)(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSOGHNNQWPVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5884383.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5884391.png)
![4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)


![2-methoxy-N-[2-(4-methoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B5884436.png)


![3-(3,4-dimethoxyphenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5884453.png)
